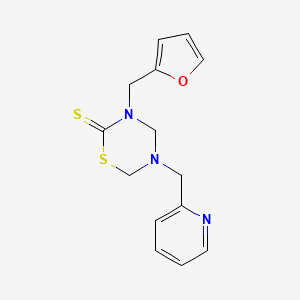

3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione

説明

特性

IUPAC Name |

3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS2/c19-14-17(9-13-5-3-7-18-13)10-16(11-20-14)8-12-4-1-2-6-15-12/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDINDQCBKGHLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde and pyridine-2-carbaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiadiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Reactivity of the Thione Functional Group

The thione group (-C=S) exhibits nucleophilic character, enabling the following reactions:

2.1. Alkylation/Acylation

-

Esterification : Reaction with acid halides (e.g., acetyl chloride) in dry pyridine at -4°C yields 2-(thiadiazinane-3-yl)alkyl esters.

2.2. Oxidation

-

Disulfide Formation : Thione sulfur can oxidize to disulfides (-S-S-) under strong oxidizing agents (e.g., H₂O₂), though this is less common due to steric hindrance from substituents .

3.1. Furan-2-ylmethyl Group

-

Electrophilic Substitution : The furan ring undergoes nitration or sulfonation at the 5-position due to electron-rich π-system .

-

Ring-Opening : Acidic conditions (e.g., HCl) can open the furan ring, forming dihydroxy intermediates .

3.2. Pyridin-2-ylmethyl Group

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

-

Protonation : Pyridine nitrogen is protonated in acidic media (pKa ~5), altering electronic properties of the thiadiazinane core .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 150°C, releasing CS₂ and forming polymeric byproducts .

-

Photodegradation : UV exposure leads to cleavage of the thione group, generating thiourea derivatives .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Alkyl acetate derivatives | 70–77% |

| Metal Coordination | CuSO₄, aqueous solution | Cu(II)-thiadiazinane complexes | 85% |

| Oxidation | H₂O₂, acidic conditions | Disulfide byproducts | <20% |

科学的研究の応用

The compound 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is a member of the thiadiazinane family and has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by case studies and data tables.

Structural Representation

The compound features a thiadiazinane core substituted with furan and pyridine moieties, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Thiadiazines are known for their diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazinanes exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione have been tested against various pathogens with promising results.

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several thiadiazine derivatives. The compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antibiotics.

Agrochemical Applications

Thiadiazines are utilized in agriculture as pesticides and herbicides due to their ability to disrupt biological processes in pests:

- Nematicidal Properties : Compounds in this class have been shown to possess nematicidal activity against root-knot nematodes, which are detrimental to crop yields.

Data Table: Efficacy of Thiadiazine Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Root-knot nematodes | 85 | |

| Compound B | Leafhoppers | 72 | |

| 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione | Root-knot nematodes | 78 |

Material Science

The unique structural properties of thiadiazinanes allow them to be used in the development of advanced materials:

- Polymer Blends : Research has indicated that incorporating thiadiazine derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Enhancement

A study investigated the incorporation of thiadiazine-based compounds into polyvinyl chloride (PVC) matrices. Results showed improved tensile strength and thermal resistance compared to standard PVC formulations.

作用機序

The mechanism of action of 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

類似化合物との比較

Comparative Analysis with Structural Analogs

Heterocyclic Core Variations

The 1,3,5-thiadiazinane core distinguishes the target compound from five-membered analogs like 1,3,4-oxadiazole-2-thiones (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione, ) and pyrimidine-thiones (e.g., compound 8 in ). Key differences include:

- Heteroatom arrangement : The thiadiazinane core contains two nitrogen atoms and one sulfur atom, whereas oxadiazoles have two nitrogens and one oxygen, and pyrimidines feature two nitrogens in a six-membered aromatic ring. These differences modulate electronic properties and reactivity .

Substituent Effects

- Furan vs. pyridine substituents : The furan-2-ylmethyl group introduces electron-rich aromaticity, while the pyridin-2-ylmethyl group provides a basic nitrogen atom capable of hydrogen bonding. This contrasts with analogs like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (), where the pyridine-4-yl group positions the nitrogen para to the heterocycle, altering electronic interactions .

生物活性

The compound 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione , a derivative of the thiadiazine family, has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of thiadiazine derivatives typically involves the reaction of appropriate precursors under specific conditions. For instance, 3,5-disubstituted tetrahydro-2H-thiadiazine-2-thiones can be synthesized through liquid-phase organic synthesis techniques using polyethylene glycol as a support . Characterization of these compounds is often performed using spectroscopic methods such as FTIR, NMR, and mass spectrometry to confirm their structure.

Anticancer Activity

Research indicates that compounds within the thiadiazine family exhibit notable anticancer properties. The compound has been tested against various cancer cell lines, including:

- HeLa (cervical cancer)

- HT-29 (colon cancer)

- A549 (lung cancer)

In vitro studies have shown that derivatives like 3-(2-furfuryl)-5-(α-carbamidomethyl)carboximethyl tetrahydro-2H-thiadiazine-2-thione demonstrate significant cytotoxicity against these cell lines, with some compounds exhibiting IC50 values lower than 10 μM . The presence of the furan and pyridine substituents appears to enhance the cytotoxic profile of these derivatives.

Antimicrobial Activity

Thiadiazine derivatives also exhibit antimicrobial properties. In studies evaluating their efficacy against various pathogens, including bacteria and fungi, compounds like 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione have shown promising results. The mechanism is thought to involve the generation of isothiocyanates upon hydrolysis, which are known for their antimicrobial activity .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of thiadiazine derivatives have revealed their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For example, a related compound demonstrated an IC50 value of 69.41 µg/mL for AChE inhibition and exhibited antioxidant properties in DPPH assays . These findings suggest that thiadiazine derivatives may offer therapeutic benefits in neurodegenerative diseases.

Antiparasitic Activity

Compounds from the thiadiazine family have also been evaluated for antiparasitic activity against protozoan parasites such as Leishmania and Trypanosoma. Studies indicate that these compounds can inhibit the growth of these parasites effectively at higher concentrations (up to 100 μg/mL), showcasing their potential as antiparasitic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazine derivatives is significantly influenced by their structural features. The nature of substituents at the N-3 and N-5 positions plays a crucial role in modulating their cytotoxicity and overall biological efficacy. For instance:

| Compound Structure | Activity Type | IC50 Value |

|---|---|---|

| 3-(Furan-2-ylmethyl) | Anticancer | <10 μM |

| 5-(Pyridin-2-ylmethyl) | AChE Inhibition | 69.41 µg/mL |

| Various substituents | Antimicrobial | Variable |

Case Studies

- Anticancer Study : A series of 3,5-disubstituted tetrahydrothiadiazines were tested against HeLa cells. The most potent compound showed significant cytotoxicity with an IC50 value under 10 μM.

- Neuroprotection : In a scopolamine-induced Alzheimer’s model, a related thiadiazine derivative improved memory and learning capabilities in animal models while also exhibiting antioxidant properties.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, reacting furan-2-ylmethylamine and pyridin-2-ylmethylamine with carbon disulfide and formaldehyde under reflux in ethanol or dioxane (70–80°C, 6–8 hours) . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate cyclization compared to ethanol.

- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions can influence ring closure efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., furan/pyridine protons at δ 6.3–8.5 ppm) and confirms thione tautomerism .

- IR : Strong C=S stretching vibrations near 1200–1250 cm⁻¹ validate the thiadiazinane-thione core .

- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks. For twinned crystals, SHELXL refinement with HKLF5 data is recommended .

Advanced: How can computational methods like DFT resolve discrepancies in tautomeric forms or molecular conformations?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Tautomer stability : Compare energy levels of thione vs. thiol forms.

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., sulfur in thione vs. nitrogen in pyridine) .

- Validation : Overlay computed and experimental IR/NMR spectra to confirm dominant tautomers .

Advanced: What strategies address contradictory bioactivity results in structural analogs?

Methodological Answer:

Contradictions often arise from:

- Substituent effects : Pyridine vs. furan groups alter electron density, affecting binding (e.g., pyridine’s Lewis basicity enhances enzyme inhibition) .

- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution) for antimicrobial studies .

- Purity verification : Use HPLC (>95% purity) to rule out side products skewing bioactivity .

Advanced: How do substitution patterns influence the thiadiazinane-thione core’s reactivity?

Methodological Answer:

- Electronic effects : Pyridin-2-ylmethyl groups increase electron withdrawal, polarizing the thione sulfur and enhancing nucleophilic reactivity .

- Steric effects : Bulky furan substituents may hinder cyclization; optimize by reducing reaction temperature .

- Spectroscopic evidence : Compare ¹³C NMR shifts of the thione carbon (δ ~200 ppm) across analogs to quantify electronic perturbations .

Advanced: What experimental designs are critical for evaluating biological target interactions?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., trypanothione reductase for antiparasitic activity) with IC₅₀ determination via nonlinear regression .

- Molecular docking : AutoDock Vina predicts binding modes; validate with mutagenesis studies on key residues (e.g., cysteine in enzyme active sites) .

- Binding kinetics : Surface Plasmon Resonance (SPR) quantifies association/dissociation rates (KD values) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。